molecular formula C7H12N4O B1491381 2-Azido-1-(piperidin-1-yl)ethan-1-one CAS No. 1132647-39-2

2-Azido-1-(piperidin-1-yl)ethan-1-one

Cat. No. B1491381
CAS RN: 1132647-39-2
M. Wt: 168.2 g/mol
InChI Key: VLKMRAIOOAUYJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azido-1-(piperidin-1-yl)ethan-1-one is an organic compound with the molecular formula C7H12N4O. It is used as a reactant in the preparation of 1,2,3-triazole derivatives as cannabinoid CB1 receptor antagonists .


Chemical Reactions Analysis

2-Azido-1-(piperidin-1-yl)ethan-1-one is used as a reactant in the preparation of 1,2,3-triazole derivatives . These derivatives are known to act as cannabinoid CB1 receptor antagonists .

Scientific Research Applications

Synthesis of Substituted Piperidines

Substituted piperidines: are a class of compounds with a wide range of pharmacological activities. The azido group in “2-Azido-1-(piperidin-1-yl)ethan-1-one” can undergo various reactions, such as Staudinger reactions or Click chemistry, to introduce different substituents into the piperidine ring. This versatility makes it a valuable intermediate for synthesizing novel piperidine derivatives with potential as therapeutic agents .

Cyclization Reactions

The compound can participate in cyclization reactions to form more complex cyclic structures. These reactions are crucial in the synthesis of various natural products and pharmaceuticals. The presence of both azido and ketone functional groups allows for the formation of new rings through intramolecular nucleophilic attacks, leading to a diverse array of cyclic compounds .

Multicomponent Reactions (MCRs)

“2-Azido-1-(piperidin-1-yl)ethan-1-one” can be used in multicomponent reactions (MCRs) , which are efficient processes that combine three or more reactants in a single step. MCRs are highly valued in medicinal chemistry for generating complex molecules with high diversity, which can be screened for various biological activities .

Amination Reactions

The azido group is an excellent precursor for amination reactions , which are pivotal in introducing amine functionalities into organic molecules. Amines are key functional groups in many drugs, and the ability to introduce them selectively is crucial for the development of new pharmaceuticals .

Annulation Reactions

Annulation reactions involve the formation of a new ring by the connection of two different molecules or parts of the same molecule. “2-Azido-1-(piperidin-1-yl)ethan-1-one” can be used to create annulated piperidine systems , which are found in many alkaloids and pharmaceuticals. These reactions expand the chemical space of drug-like molecules .

Biological Activity Screening

Due to its structural features, “2-Azido-1-(piperidin-1-yl)ethan-1-one” can be used as a scaffold for the synthesis of compounds to be screened for biological activity . Its piperidine core is a common motif in many biologically active compounds, and modifications to this core can lead to the discovery of new drugs with various pharmacological effects .

properties

IUPAC Name

2-azido-1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c8-10-9-6-7(12)11-4-2-1-3-5-11/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKMRAIOOAUYJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azido-1-(piperidin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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